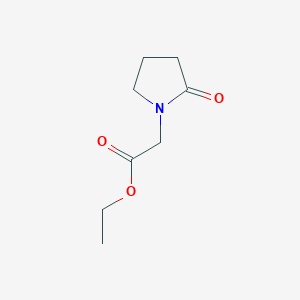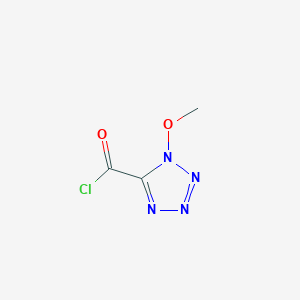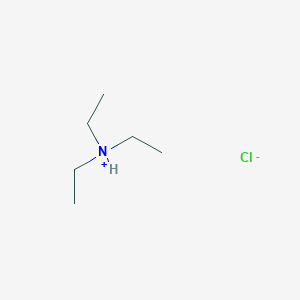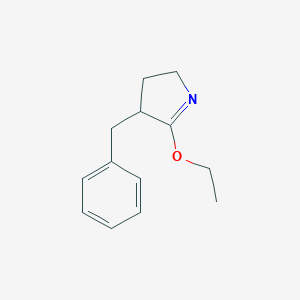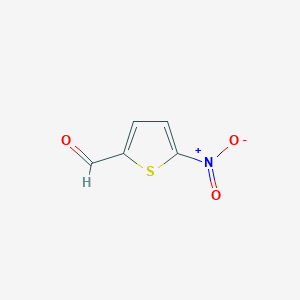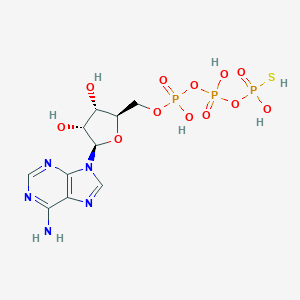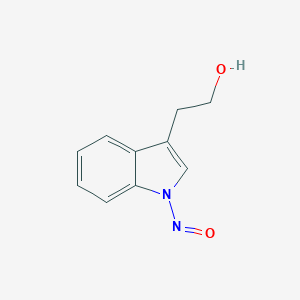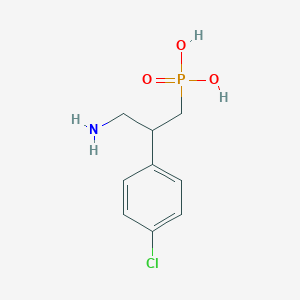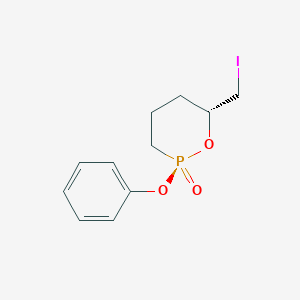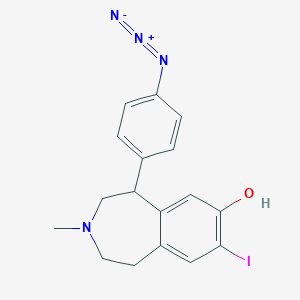
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBZM-AZ, and it belongs to the class of benzazepines.
作用機序
The mechanism of action of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its binding to dopamine D2 receptors in the brain. This binding leads to the inhibition of dopamine signaling, which is responsible for the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine are related to its binding to dopamine D2 receptors. This binding leads to the inhibition of dopamine signaling, which results in a reduction in the symptoms of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
The advantages of using 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine in lab experiments include its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
For research on 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine include investigating its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves a series of chemical reactions. The starting material is 7-Iodo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which is then treated with sodium azide to obtain 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.
科学的研究の応用
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement. This compound has been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.
特性
CAS番号 |
116234-50-5 |
|---|---|
製品名 |
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |
分子式 |
C17H17IN4O |
分子量 |
420.25 g/mol |
IUPAC名 |
5-(4-azidophenyl)-8-iodo-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H17IN4O/c1-22-7-6-12-8-16(18)17(23)9-14(12)15(10-22)11-2-4-13(5-3-11)20-21-19/h2-5,8-9,15,23H,6-7,10H2,1H3 |
InChIキー |
LMFAFFIRCNUJJO-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
正規SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
同義語 |
7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-benzazepine 7-iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine I(125)-MAB IMAB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



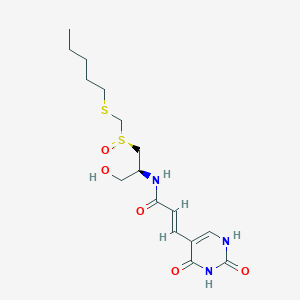
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
